Ethyl 2-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzothiophene core, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide medium.
Synthesis of the Benzothiophene Core: The benzothiophene core can be prepared through cyclization reactions involving thiophenol derivatives and appropriate electrophiles.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole and benzothiophene intermediates through amide bond formation, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The benzothiophene core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonylated benzothiophene derivatives.
Scientific Research Applications
Biological Studies: The compound can be used in studies to understand the biological activity of oxadiazole and benzothiophene derivatives, including their interactions with biological targets.
Material Science: Due to its unique structure, this compound may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The benzothiophene core may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
Ethyl 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of an oxadiazole ring and a benzothiophene core, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C23H25N3O4S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H25N3O4S/c1-2-29-23(28)20-16-11-6-7-12-17(16)31-22(20)24-18(27)13-8-14-19-25-21(26-30-19)15-9-4-3-5-10-15/h3-5,9-10H,2,6-8,11-14H2,1H3,(H,24,27) |
InChI Key |
MKAHNAFFUGYFCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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